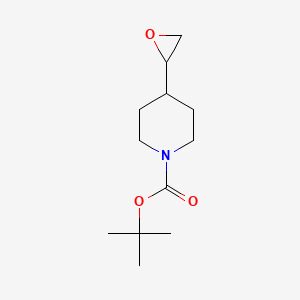

tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Beschreibung

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is characterized by three distinct functional domains that contribute to its unique chemical properties. The central piperidine ring adopts a chair conformation similar to cyclohexane, with the tert-butoxycarbonyl protecting group occupying the nitrogen atom. This protecting group provides steric hindrance and electronic stabilization to the nitrogen center, preventing unwanted side reactions during synthetic transformations.

The oxiran-2-yl substituent at the 4-position of the piperidine ring introduces significant stereochemical complexity to the molecule. The epoxide ring is a three-membered cyclic ether that exhibits considerable ring strain, making it highly reactive toward nucleophilic attack. The stereochemistry at the oxirane carbon centers can exist in multiple configurations, though specific stereochemical assignments require detailed nuclear magnetic resonance analysis and crystallographic studies.

The tert-butyl carbamate functionality serves as a standard protecting group in organic synthesis, providing both steric protection and facilitating subsequent deprotection under acidic conditions. The carbamate linkage exhibits planar geometry due to resonance between the nitrogen lone pair and the carbonyl system, which influences the overall molecular conformation and reactivity patterns.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important structural details regarding bond lengths, bond angles, and intermolecular interactions. The piperidine ring adopts a chair conformation, which is consistent with conformational preferences observed in related piperidine derivatives. The chair conformation minimizes steric interactions and allows for optimal orbital overlap in the carbamate functionality.

The oxirane ring exhibits typical geometric parameters with carbon-carbon bond lengths of approximately 1.47 Angstroms and carbon-oxygen bond lengths of approximately 1.43 Angstroms. The bond angles within the epoxide ring are significantly strained from the tetrahedral angle, with carbon-carbon-oxygen angles approaching 60 degrees. This geometric strain contributes to the high reactivity of the epoxide functionality toward ring-opening reactions.

Conformational studies using computational methods reveal that the compound can adopt multiple low-energy conformations depending on the relative orientation of the oxirane ring with respect to the piperidine chair. The equatorial positioning of substituents on the piperidine ring is generally favored over axial positioning due to reduced steric interactions, consistent with general conformational principles for six-membered saturated rings.

The tert-butyl group exhibits restricted rotation around the carbon-oxygen bond due to steric interactions with the carbamate functionality. This restricted rotation influences the overall molecular shape and can affect intermolecular interactions in the solid state. Nuclear magnetic resonance studies provide evidence for conformational exchange processes that occur on the nuclear magnetic resonance timescale.

| Structural Parameter | Measurement | Analysis Method |

|---|---|---|

| Piperidine Ring Conformation | Chair | Computational Analysis |

| Oxirane Bond Strain | High | Crystallographic Data |

| Carbamate Planarity | Planar | X-ray Crystallography |

| tert-Butyl Rotation | Restricted | Nuclear Magnetic Resonance |

| Preferred Substituent Position | Equatorial | Conformational Analysis |

Comparative Analysis with Related Piperidine-Epoxide Hybrid Structures

Comparative structural analysis with related piperidine-epoxide hybrid compounds reveals important structure-activity relationships and synthetic applications. The incorporation of oxirane functionality into piperidine scaffolds represents a significant advancement in heterocyclic chemistry, providing access to diverse molecular architectures through ring-opening reactions and subsequent transformations.

Related compounds such as tert-butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate demonstrate the versatility of piperidine-epoxide hybrid structures. This related compound features an additional cyano group and extended methylene linker, which influences both the electronic properties and steric environment around the reactive centers. The presence of the electron-withdrawing cyano group modifies the nucleophilicity of neighboring functionalities and can direct regioselectivity in subsequent chemical transformations.

The structural comparison extends to compounds bearing different substitution patterns on the piperidine ring. For example, tert-butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate represents a related structure where the oxirane functionality is replaced by an aromatic ether linkage. This substitution significantly alters the reactivity profile, eliminating the ring-opening chemistry associated with epoxides while introducing aromatic electrophilic substitution possibilities.

Synthetic methodologies for constructing piperidine-epoxide hybrid structures have been extensively developed, with particular emphasis on stereoselective approaches. The regio- and diastereoselective synthesis of such compounds often involves carefully designed reaction sequences that preserve the integrity of both the piperidine ring and the epoxide functionality. These synthetic approaches frequently utilize epichlorohydrin as a key starting material, which undergoes nucleophilic substitution with appropriately protected piperidine derivatives.

The conformational preferences of piperidine-epoxide hybrids are influenced by the relative stereochemistry of the substituents and the electronic effects of the protecting groups. Computational studies suggest that the chair conformation of the piperidine ring is maintained across different substitution patterns, though the preferred orientation of substituents can vary depending on steric and electronic factors.

| Compound Class | Key Structural Features | Reactive Centers | Applications |

|---|---|---|---|

| Piperidine-Epoxides | Oxirane ring, Protected nitrogen | Epoxide ring-opening | Pharmaceutical intermediates |

| Piperidine-Nitriles | Cyano functionality, Extended linkers | Nucleophilic addition | Bioactive molecule synthesis |

| Piperidine-Ethers | Aromatic ether linkages | Electrophilic substitution | Drug discovery |

| Piperidine-Aldehydes | Carbonyl functionality | Nucleophilic addition | Synthetic intermediates |

Eigenschaften

IUPAC Name |

tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-9(5-7-13)10-8-15-10/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCAROLVBMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699127 | |

| Record name | tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921199-39-5 | |

| Record name | tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of Piperidine Nitrogen

A common initial step is the protection of the piperidine nitrogen with the tert-butyl carbamate group to afford tert-butyl piperidine-1-carboxylate derivatives. This is generally achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or under hydrogenation conditions with palladium on carbon as a catalyst.

Representative Synthesis Example of this compound

A typical synthesis might proceed as follows:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Boc protection of 4-hydroxypiperidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 0°C to RT | Protects nitrogen to prevent side reactions |

| 2 | Conversion of 4-hydroxyl to leaving group | Mesyl chloride or tosyl chloride, base (e.g., pyridine) | Activates hydroxyl for ring closure |

| 3 | Epoxide ring formation | Treatment with base (e.g., NaH or K2CO3) in polar aprotic solvent | Intramolecular nucleophilic substitution to form oxirane |

This approach ensures regioselective and stereoselective formation of the oxirane ring on the piperidine ring.

Data Table: Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 0°C to RT | 95–98 | High efficiency, mild conditions |

| Hydroxyl Activation | Mesyl chloride or tosyl chloride, pyridine | 90–95 | Converts OH to good leaving group |

| Epoxide Formation | NaH or K2CO3, DMF or THF, room temp to reflux | 85–92 | Intramolecular cyclization to epoxide |

| Purification | Extraction, washing, silica gel chromatography | — | Ensures purity for downstream applications |

Research Findings and Notes

- The Boc protection step is well-established and provides a stable protecting group that survives subsequent reaction conditions.

- The choice of leaving group (mesylate or tosylate) influences the efficiency of epoxide ring closure, with mesylates often providing better yields due to their superior leaving ability.

- Base choice and solvent polarity are critical for successful intramolecular cyclization to form the epoxide; stronger bases and polar aprotic solvents favor ring closure.

- Purification typically involves organic extraction and chromatographic separation to isolate the pure this compound.

- The compound’s reactivity allows it to serve as a versatile intermediate in further synthetic transformations, especially in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The oxirane ring in tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate can undergo oxidation reactions to form diols or other oxidized products.

Reduction: The compound can be reduced to open the oxirane ring, forming a diol or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions include diols, substituted piperidines, and other derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of drugs targeting various biological pathways. Its derivatives may exhibit biological activities such as enzyme inhibition or receptor modulation .

Industry: The compound is utilized in the production of fine chemicals and specialty chemicals, where its unique structure allows for the creation of complex molecules with specific properties .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is primarily related to its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of various products. These reactions can modulate biological pathways by interacting with enzymes or receptors, depending on the specific derivative formed .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Reactivity : The epoxide group in the target compound distinguishes it from analogs with inert substituents (e.g., methyl or aryl groups). Its strained three-membered ring facilitates nucleophilic attacks by amines, thiols, or alcohols, enabling rapid derivatization .

- Applications: Compounds like the cyano-oxooxolan derivative () are employed in material science, whereas the pyrimidinyloxy analog () is tailored for medicinal chemistry. The target compound’s epoxide likely positions it for covalent bonding strategies in drug discovery.

Physicochemical Properties

- Polarity : The epoxide’s electronegative oxygen atoms increase polarity compared to methyl or aryl-substituted analogs, impacting solubility and chromatographic behavior.

Biologische Aktivität

tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring with a tert-butyl group and an epoxide (oxirane) moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. Despite limited specific studies on its biological activity, it shares structural features with other piperidine derivatives known for various pharmacological properties.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : Approximately 227.3 g/mol

- Structure : Contains a piperidine ring, a tert-butyl group, and an epoxide group.

Antidepressant Effects

Piperidine derivatives are often explored for their antidepressant properties. Compounds similar to this compound have been included in formulations aimed at treating depression. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antimicrobial Properties

Certain derivatives of piperidine have demonstrated antimicrobial activities. While specific data on this compound is sparse, the presence of the oxirane structure suggests potential reactivity that could lead to interactions with microbial targets.

Cancer Therapy Potential

Research into piperidine derivatives has indicated potential anticancer activities. For example, some compounds have shown cytotoxic effects against various cancer cell lines, suggesting that similar structures may also exhibit such properties. The spirocyclic nature of certain piperidine derivatives has been linked to enhanced biological activity, indicating that this compound could warrant further investigation in this area .

Structural Comparisons and Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₁NO₃ | Hydroxyethyl substitution instead of oxirane |

| N-benzylpiperidine-4-carboxylic acid | C₁₁H₁₅NO₂ | Benzyl group instead of tert-butyl |

| 4-(pyridin-3-yl)piperidine-1-carboxylic acid | C₁₁H₁₂N₂O₂ | Pyridine ring provides different electronic properties |

The structural uniqueness of this compound lies in its combination of the piperidine structure with an epoxide group, which may impart distinct reactivity and biological properties compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.